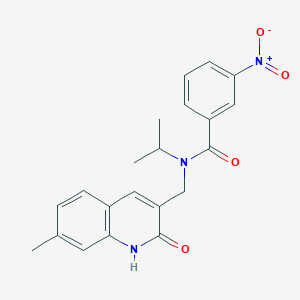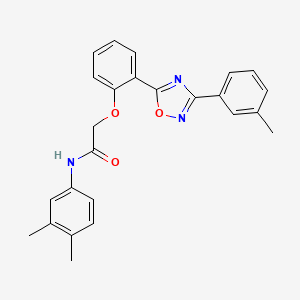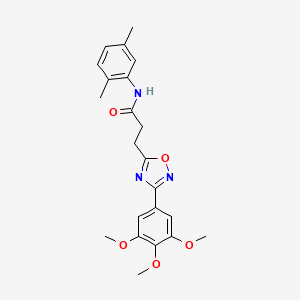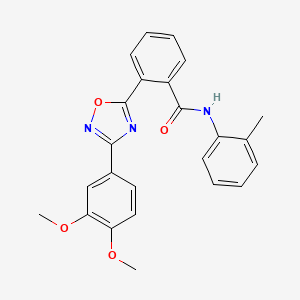![molecular formula C22H22N4O2 B7694216 N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7694216.png)
N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide, also known as MPQA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MPQA is a pyrazoloquinoline derivative that has been synthesized using a multistep process.
Wirkmechanismus
The mechanism of action of N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the Akt/mTOR and MAPK/ERK pathways, which are known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. In addition, this compound has been shown to modulate the expression of several genes that are involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide is its potential as a novel anticancer agent. This compound has been shown to have potent antitumor activity in various cancer cell lines and animal models. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide research. One area of research is the optimization of the synthesis method to improve the yield and purity of this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Finally, more studies are needed to evaluate the safety and efficacy of this compound in vivo and to develop new formulations to improve its solubility and bioavailability.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising potential as a therapeutic agent in various fields of research. The synthesis of this compound involves a multistep process, and its mechanism of action is not fully understood. This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. Despite its potential as a therapeutic agent, further studies are needed to fully understand the safety and efficacy of this compound in vivo.
Synthesemethoden
The synthesis of N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide involves a multistep process that requires several chemical reactions. The first step involves the synthesis of 8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline, which is then reacted with 2-phenoxyacetyl chloride to form this compound. The synthesis of this compound has been described in detail in a recent publication by Zhang et al. (2020).
Wissenschaftliche Forschungsanwendungen
N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide has been shown to have potential therapeutic applications in various fields of research. One of the most promising areas of research for this compound is in cancer treatment. Several studies have shown that this compound has antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. In addition, this compound has been shown to inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-3-12-26-22-18(13-16-9-7-8-15(2)20(16)24-22)21(25-26)23-19(27)14-28-17-10-5-4-6-11-17/h4-11,13H,3,12,14H2,1-2H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSFIKCGHUCREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)COC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694144.png)

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694164.png)
![3-(3-methoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694172.png)

![2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7694192.png)
![2-(4-methoxyphenyl)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7694196.png)



![5-oxo-3-phenyl-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694214.png)


![2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide](/img/structure/B7694231.png)